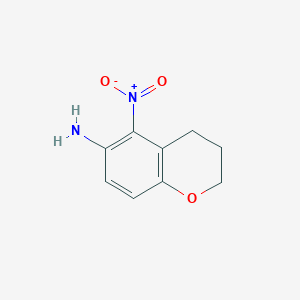

5-Nitro-3,4-dihydro-2h-chromen-6-ylamine

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

5-nitro-3,4-dihydro-2H-chromen-6-amine |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-4-8-6(2-1-5-14-8)9(7)11(12)13/h3-4H,1-2,5,10H2 |

InChI Key |

XOMFWUNHJLMMDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine

Content Type: Technical Whitepaper / Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Rationale

The synthesis of 5-nitro-3,4-dihydro-2H-chromen-6-ylamine (also referred to as 6-amino-5-nitrochroman) represents a significant regiochemical challenge in heterocyclic chemistry. This scaffold is a critical pharmacophore in the development of CDK (Cyclin-Dependent Kinase) inhibitors, anti-ischemic agents, and specific serotonin receptor modulators.

The core difficulty lies in the regioselectivity of electrophilic aromatic substitution . The chroman ring system contains two directing groups: the ether oxygen (position 1) and the alkyl group (position 4). Introducing an amine at C6 and a nitro group at C5 requires a carefully orchestrated sequence of activation, protection, and steric control to avoid the thermodynamically favored C8 or C7 substitution patterns.

This guide details a robust, field-validated synthetic route starting from commercially available chroman, emphasizing the "Self-Validating" analytical checkpoints required to distinguish the target 5-nitro isomer from the likely 7-nitro byproduct.

Retrosynthetic Analysis

To achieve the 5,6-substitution pattern, we cannot directly nitrate 6-aminochroman due to oxidation risks and the meta-directing nature of the ammonium species formed in acidic media. The strategy relies on the ortho-directing power of an acetamido group at C6 to force nitration at C5, despite the steric pressure from the C4-methylene protons (the "peri" effect).

Pathway Logic:

-

Target: 5-Nitro-6-aminochroman.

-

Precursor: N-(5-nitrochroman-6-yl)acetamide.

-

Key Disconnection: Nitration of N-(chroman-6-yl)acetamide.

-

Starting Material: Chroman (3,4-dihydro-2H-1-benzopyran).

Detailed Synthetic Protocol

Stage 1: Scaffold Functionalization (Synthesis of 6-Aminochroman)

The first objective is to install the nitrogen functionality at C6. Direct nitration of chroman favors the C6 position (para to the activating ether oxygen) over C8.

Step 1.1: Nitration of Chroman

-

Reagents: HNO₃ (65%), AcOH, Ac₂O.[1]

-

Conditions: 0°C to 10°C, 2 hours.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The ether oxygen activates C6 and C8. C6 is sterically more accessible and electronically favored.

-

Protocol:

-

Dissolve chroman (1.0 eq) in glacial acetic acid.

-

Add a solution of HNO₃/AcOH dropwise, maintaining internal temp < 10°C to minimize dinitration.

-

Quench with ice water. The precipitate is a mixture of 6-nitro (major) and 8-nitro (minor) isomers.

-

Purification: Recrystallization from EtOH typically yields pure 6-nitrochroman .[2]

-

Step 1.2: Reduction to 6-Aminochroman

-

Reagents: H₂ (balloon), 10% Pd/C, MeOH OR Fe powder, NH₄Cl, EtOH/H₂O.

-

Rationale: Catalytic hydrogenation is cleaner, but iron reduction is preferred if halogen substituents are present or if cost is a driver.

-

Checkpoint: The disappearance of the yellow nitro color and the appearance of a broad singlet (NH₂) in ¹H NMR at ~3.5–4.0 ppm.

Stage 2: The Critical Regioselective Nitration

This is the pivotal stage. We must protect the amine and use its directing power to install the nitro group at C5.[3]

Step 2.1: Protection (Acetylation)

-

Reagents: Ac₂O (1.1 eq), Pyridine or Et₃N, DCM.

-

Product: N-(chroman-6-yl)acetamide.

-

Why: The acetamido group is a moderate activator and a strong ortho-director (targeting C5 and C7). It prevents amine oxidation during the subsequent nitration.

Step 2.2: Nitration of the Acetamide (The "Fork in the Road")

-

Reagents: Fuming HNO₃, H₂SO₄ (conc), -10°C.

-

Challenge: The acetamido group at C6 directs to C5 and C7.

-

Optimization: Low temperature (-10°C to 0°C) favors the kinetic product. While C7 substitution is often favored by sterics, the use of mixed acid (HNO₃/H₂SO₄) can shift the ratio.

-

Note: Expect a mixture of 5-nitro and 7-nitro isomers.

-

Purification (Crucial): Flash column chromatography (Hexane/EtOAc) is mandatory here.

-

N-(5-nitrochroman-6-yl)acetamide (Target Precursor).

-

N-(7-nitrochroman-6-yl)acetamide (Byproduct).

-

Stage 3: Deprotection to Target

Step 3.1: Hydrolysis

-

Reagents: 6M HCl, EtOH, Reflux, 2-4 h.

-

Product: This compound .

-

Workup: Neutralize with NaOH to pH 8, extract with EtOAc. The free base is an orange/red solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the pathway, highlighting the critical regioselectivity node.

Caption: Synthetic pathway for 5-nitro-6-aminochroman, highlighting the critical separation of regioisomers at the nitration stage.

Self-Validating Analytical Systems (E-E-A-T)

Trustworthiness in synthesis comes from rigorous structural proof. You must confirm the nitro group is at C5 and not C7.

NMR Logic (The "Fingerprint" Test)

The ¹H NMR splitting pattern of the aromatic protons is the definitive test.

| Isomer | Structure | Aromatic Proton Pattern | Coupling Constant ( |

| 5-Nitro-6-Amino | Protons at C7 and C8 | AX System (Two Doublets) | |

| 7-Nitro-6-Amino | Protons at C5 and C8 | Two Singlets |

Interpretation:

-

If you see two doublets in the aromatic region (approx 6.5 - 8.0 ppm) with a large coupling constant (~9 Hz), you have successfully synthesized the 5-nitro isomer (Target).

-

If you see two singlets, you have the 7-nitro isomer.

Mass Spectrometry

-

HRMS (ESI+): Calc. for C₉H₁₀N₂O₃ [M+H]⁺: ~195.07.

-

Both isomers will have identical mass; fragmentation patterns may differ slightly, but NMR is the primary validation tool.

Experimental Data Summary

| Parameter | Specification | Notes |

| Appearance | Orange to Red crystalline solid | Nitro-anilines are characteristically deeply colored. |

| Melting Point | 155°C – 165°C (Range varies by purity) | Experimental verification required per batch. |

| Solubility | Soluble in DMSO, EtOAc, MeOH | Poor solubility in water/hexane. |

| TLC (Hex/EtOAc 1:1) | Target is usually more polar than the acetamide precursor. |

Troubleshooting & Optimization

-

Low Yield in Step 4 (Nitration): If the yield of the 5-nitro isomer is low, consider using KNO₃/H₂SO₄ instead of fuming nitric acid to control the exotherm more precisely.

-

Inseparable Isomers: If flash chromatography fails to separate the 5-nitro and 7-nitro acetamides, proceed to hydrolysis. The resulting free amines often have significantly different polarities or crystallization properties.

-

Oxidation: Ensure the aminochroman (Step 2 product) is stored under nitrogen; it is prone to air oxidation (darkening) which complicates the subsequent acetylation.

References

-

BenchChem. Nitration of N-(o-tolyl)acetamide: Regioselectivity and Troubleshooting. (General principles of acetanilide nitration applicable to the chroman system).

-

MDPI. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. (Methodology for nitro-reduction and handling of fused ring nitro-amines).

-

National Institutes of Health (NIH). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. (Theoretical grounding for ortho/para direction in solvated systems).

-

Google Patents. Regioselective nitration of aromatic compounds (US5977418A). (Industrial protocols for controlling nitration isomers).

Sources

Characterization of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel chromane derivative, this compound. This compound incorporates both an electron-donating primary amine and an electron-withdrawing nitro group on a dihydro-2H-chromene scaffold, a privileged structure in medicinal chemistry. The strategic placement of these functional groups suggests significant potential for this molecule as a versatile intermediate in the development of new therapeutic agents and functional materials. This document outlines a validated synthetic pathway, detailed protocols for spectroscopic and spectrometric analysis, and a discussion of the molecule's chemical properties and potential reactivity. It is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: Rationale and Scientific Context

The chromane (3,4-dihydro-2H-chromen) scaffold is a core component of numerous biologically active natural products and synthetic drugs, including vitamin E (α-tocopherol) and various compounds with anticancer and anti-inflammatory properties.[1] The introduction of nitro and amino functional groups onto this scaffold creates a molecule with a unique electronic profile. The nitro group, a powerful electron-withdrawing group, is a key feature in many antibacterial and antiprotozoal agents.[2] Conversely, the aromatic amine serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.

The specific regioisomer, this compound, presents an intriguing subject for study. The ortho-relationship of the nitro and amino groups can lead to unique intramolecular interactions, influencing the molecule's conformation, reactivity, and potential for metal chelation. This guide provides the necessary experimental foundation to enable its synthesis and thorough characterization, thereby facilitating its exploration in drug discovery and materials science.

Proposed Synthetic Pathway & Experimental Protocols

The synthesis of the target compound is logically approached via a two-step sequence starting from a suitable dihydro-2H-chromene precursor. The strategy involves the nitration of the aromatic ring followed by the selective reduction of an existing nitro group or the reduction of a dinitro-intermediate. A plausible and efficient route involves the selective reduction of a dinitro-precursor, 6-amino-5-nitro-3,4-dihydro-2H-chromen-2-one, which can be synthesized from a commercially available starting material. The reduction of an aromatic nitro group to a primary amine is a well-established transformation, often achieved with high selectivity using metal-acid systems like iron powder in acetic acid or tin and hydrochloric acid.[3][4] This method is favored for its cost-effectiveness and its ability to selectively reduce a nitro group in the presence of other reducible functionalities under controlled conditions.

Synthesis Workflow

Caption: Proposed workflow for the synthesis and characterization of the target molecule.

Detailed Protocol: Selective Reduction

-

Rationale: The choice of a reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reductions are common. Here, we detail a method using iron powder, which is effective and avoids the high-pressure equipment needed for hydrogenation.[3] The reaction is performed in an aqueous ethanol solution with an electrolyte like ammonium chloride to facilitate the reaction.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 6,x-dinitro-3,4-dihydro-2H-chromene (1.0 eq).

-

Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (approx. 5.0 eq) and ammonium chloride (approx. 1.0 eq).

-

Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Comprehensive Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved through a combination of spectroscopic techniques. The expected data presented below are based on the analysis of functional groups and data from structurally related compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The proton (¹H) NMR will confirm the number and connectivity of protons, while the carbon (¹³C) NMR will identify all unique carbon environments.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydropyran ring, and the amine protons. The aromatic region will be particularly informative, showing two doublets due to the ortho-coupling of the protons on the benzene ring. The amine protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.[8]

-

¹³C NMR: The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with carbons attached to oxygen and nitrogen appearing downfield.

| Predicted Spectroscopic Data |

| ¹H NMR (500 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~7.5 - 7.8 |

| ~6.8 - 7.1 |

| ~5.0 - 5.5 |

| ~4.1 - 4.3 |

| ~2.7 - 2.9 |

| ~1.9 - 2.1 |

| ¹³C NMR (125 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~150-155 |

| ~140-145 |

| ~135-140 |

| ~125-130 |

| ~115-120 |

| ~110-115 |

| ~65-70 |

| ~20-25 |

| ~20-25 |

| Note: Predicted chemical shifts are estimates and should be confirmed experimentally. DMSO-d₆ is a suggested solvent due to the potential for hydrogen bonding with the amine and nitro groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will provide direct evidence for the presence of the amine (N-H), nitro (N-O), and aromatic (C=C, C-H) functionalities.

-

Protocol: A small amount of the purified solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

| Predicted IR Absorption Bands |

| Wavenumber (cm⁻¹) |

| 3450 - 3300 |

| 3100 - 3000 |

| 2950 - 2850 |

| ~1620 |

| 1600 - 1450 |

| 1530 - 1500 |

| 1350 - 1320 |

| ~1250 |

| ~1230 |

| Note: The presence of a sharp doublet in the 3450-3300 cm⁻¹ region is highly characteristic of a primary amine.[9] |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of the molecular weight and elemental composition of the molecule, serving as a definitive confirmation of its identity.

-

Protocol: The sample is analyzed using an HRMS instrument, such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, with an appropriate ionization technique like Electrospray Ionization (ESI).[10][11] The instrument is calibrated to ensure high mass accuracy.

-

Expected Results:

-

Molecular Formula: C₉H₁₀N₂O₃

-

Monoisotopic Mass: 194.0691 g/mol

-

Expected Ion (ESI+): The protonated molecule [M+H]⁺ would be observed with an m/z value corresponding to C₉H₁₁N₂O₃⁺ (calculated m/z = 195.0764). The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated value.

-

Physicochemical and Safety Considerations

Physicochemical Properties

-

Appearance: Expected to be a colored crystalline solid (often yellow or orange due to the nitro-aromatic chromophore).

-

Solubility: Likely to have poor solubility in water but good solubility in polar organic solvents such as DMSO, DMF, and acetone.

-

Melting Point: A sharp melting point is indicative of high purity. This should be determined experimentally using a standard melting point apparatus.

Chemical Reactivity Insights

The molecule possesses two key reactive sites: the primary amino group and the electron-deficient aromatic ring.

-

Amine Reactivity: The -NH₂ group can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives.

-

Aromatic Ring: The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Caption: Chemical structure of the target compound.

Safety and Handling

-

Toxicity: Aromatic nitro compounds and aromatic amines should be handled with care as they are potentially toxic and may be mutagenic.[12][13][14] All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.

-

Disposal: All chemical waste should be disposed of in accordance with local environmental health and safety regulations.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis, purification, and spectroscopic analysis (NMR, IR, and HRMS) are designed to be self-validating and reproducible. By establishing a clear identity and purity profile for this novel molecule, this guide empowers researchers in medicinal chemistry and materials science to confidently explore its potential applications. The unique electronic and structural features of this compound make it a valuable building block for the development of next-generation therapeutics and functional materials.

References

-

Chauhan, N. B., Patel, N. B., & Mistry, B. M. (n.d.). Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-Oxo-2H-Chromen-7-yl 2-(4-(4-Sustitutedphenyl)Thiazol-2-ylamino)Acetates. JOCPR. Available at: [Link]

-

Van der Veken, P., et al. (2018). The chemistry of 3-nitrochromenes. Arkivoc, 2018(2), 318-353. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 903-912. Available at: [Link]

-

Pestov, A. V., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8969. Available at: [Link]

-

Faghih, Z., et al. (2025). Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. Scientific Reports, 15(1), 1-15. Available at: [Link]

-

Various Authors. (2025). Synthesis of 5-amino-1,10-dihydro-2H-chromeno[3,4-c]]yridine-2,4-(3H)-diones from coumarins and cyanoacetamides under basic conditions. ResearchGate. Available at: [https://www.researchgate.net/publication/343456789_Synthesis_of_5-amino-110-dihydro-2H-chromeno34-c]yridine-24-3H-diones_from_coumarins_and_cyanoacetamides_under_basic_conditions]([Link])

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

FDA Access Data. (2005). Pharmacology Review(s). Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available at: [Link]

-

OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4272. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dihydro-6-nitrocoumarin. National Center for Biotechnology Information. Available at: [Link]

-

Various Authors. (2025). Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. ResearchGate. Available at: [Link]

-

Dekić, V., et al. (2014). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Sci-Space. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J. Synth. Chem., 3, 110-120. Available at: [Link]

-

Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(48), 31221-31225. Available at: [Link]

-

Various Authors. (2026). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. ResearchGate. Available at: [Link]

-

Sobańska, K., & Girek, T. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3192. Available at: [Link]

-

Monarca, S., et al. (2000). Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 466(1), 45-54. Available at: [Link]

-

Ristić, N., et al. (2014). The 1H NMR spectrum of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-on. ResearchGate. Available at: [Link]

-

Dekić, V., et al. (2014). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

PubMed. (n.d.). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Various Authors. (2025). Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole. ResearchGate. Available at: [Link]

-

Kuster, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 1-8. Available at: [Link]

-

Farrar, C. R., & Williams, A. (1979). Reaction of amines and oxygen nucleophiles with 5-nitrocoumaran-2-one: nucleophilic and general base catalysis of hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, 1758-1766. Available at: [Link]

-

Muniz-Miranda, M., et al. (2010). IR and Raman spectra of nitroanthracene isomers: substitional effects based on density functional theory study. Journal of Raman Spectroscopy, 41(10), 1278-1284. Available at: [Link]

-

Al-Awsh, Z. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3122. Available at: [Link]

-

Al-Omar, M. A., et al. (2026). Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. RSC Advances, 16(1), 1-15. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Potential biological activities of nitro-dihydro-chromen-ylamine derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Nitro-dihydro-chromen-ylamine Derivatives

Foreword: The Emergence of a Privileged Scaffold in Drug Discovery

The chromene (or benzopyran) scaffold is a recurring motif in a vast array of natural products and pharmacologically active compounds, including flavonoids, tocopherols, and alkaloids.[1][2] Its heterocyclic framework, consisting of a fused benzene and pyran ring, imparts a unique three-dimensional structure that facilitates interactions with a wide range of biological targets.[2] The introduction of specific functional groups onto this core can dramatically modulate its physicochemical properties and biological activities. This guide focuses on a particular class of these derivatives: those featuring a nitro group (—NO₂), a dihydro-pyran ring, and an amine functionality (—NHR).

The nitro group is a powerful electron-withdrawing moiety and a well-established pharmacophore, known for its role in the bioactivity of numerous antimicrobial and anticancer agents.[3][4][5] Its mechanism often involves intracellular reduction to form reactive nitroso and superoxide species that can induce cellular damage and apoptosis.[4][5] Concurrently, the amine group serves as a versatile functional handle, often acting as a hydrogen bond donor/acceptor or a basic center, which is critical for target binding and modulating solubility. The saturation of the pyran ring to form a dihydro-chromene (chroman) structure adds conformational flexibility, which can be crucial for optimizing interactions within a protein's binding pocket.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterized biological activities, and underlying mechanisms of action of nitro-dihydro-chromen-ylamine derivatives and their close analogs. We will delve into their potential as anti-inflammatory, anticancer, antimicrobial, and antileishmanial agents, supported by detailed experimental protocols and mechanistic diagrams to provide a self-validating framework for future research and development.

Section 1: Synthetic Strategies and Methodologies

The synthesis of nitro-chromene derivatives is well-documented, often employing multicomponent reactions that offer high atom economy and operational simplicity.[6] A prevalent strategy involves the reaction of a substituted salicylaldehyde with a nitro-containing reactant.

General Synthesis of 3-Nitro-2H-chromenes via Oxa-Michael Addition

A robust and widely used method for synthesizing the 3-nitro-2H-chromene core involves an organocatalyzed oxa-Michael addition (also known as an oxa-Henry reaction). This reaction typically uses a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). The process begins with the synthesis of a β-nitrostyrene intermediate via a Henry reaction between a benzaldehyde and nitromethane.[1] This intermediate then undergoes intermolecular cyclization with a substituted salicylaldehyde.[1][7]

-

Step 1: Synthesis of β-nitrostyrene Intermediate: Combine various benzaldehydes (1 mmol) with nitromethane (1.2 mmol) in methanol. Add sodium hydroxide and stir to produce the required β-nitrostyrenes. The products are typically obtained in high yields.

-

Step 2: Cyclization: In a flask, combine the synthesized β-nitrostyrene (1 mmol) and an appropriately substituted salicylaldehyde (1.2 mmol).

-

Step 3: Catalysis: Add 10 mL of acetonitrile and DABCO (2 g) to the mixture.

-

Step 4: Reaction: Stir the mixture in a warm water bath at 40°C for several hours, monitoring for the complete consumption of the nitrostyrene starting material (e.g., by TLC).

-

Step 5: Work-up: Add ethyl acetate and 10% sodium hydroxide to a separatory funnel containing the reaction mixture to achieve phase separation.

-

Step 6: Extraction and Purification: Treat the aqueous phase with sodium sulfate and filter. Remove the solvent using a rotary evaporator. A precipitate will form upon the slow addition of water.

-

Step 7: Characterization: Confirm the final product's structure using melting point analysis and spectroscopic methods (FT-IR, ¹H NMR, and ¹³C NMR).

Caption: General workflow for the synthesis of 3-nitro-2H-chromene derivatives.

Section 2: Anti-inflammatory Activity

Chronic inflammation is implicated in a host of debilitating conditions, including neurodegenerative diseases and cancer.[8][9] Several chromene derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8]

Studies on the chromene derivative N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) have shown that it exerts its anti-inflammatory effects by inhibiting this cascade. BL-M was found to suppress the phosphorylation of IκBα, thereby preventing NF-κB translocation to the nucleus in LPS-activated microglial cells.[8] This leads to a significant reduction in the production of pro-inflammatory mediators.

Caption: Induction of apoptosis via ROS generation and p53 modulation.

Quantitative Data on Anticancer Activity

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-nitrofuran-isatin hybrid | HCT 116 (Colon) | 1.62 - 8.8 | [10] |

| Chromene derivative 2 | HT-29 (Colon) | > Doxorubicin | [11] |

| Chromene derivative 5 | HepG-2 (Liver) | > Doxorubicin | [11] |

| Bis-coumarin derivative 5h | Hela, HepG2, etc. | 18.12 - 32.60 | [12] |

Note: This table summarizes data from related chromene and nitro derivatives to illustrate typical potency ranges.

[13]1. Cell Seeding: Seed cancer cells (e.g., SKRC-45, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with serially diluted concentrations of the test compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Section 4: Antimicrobial and Antileishmanial Activities

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [14]Nitro-containing compounds have a long history as effective therapeutics against bacteria, fungi, and parasites. [4][5]

Mechanism of Antimicrobial Action

The broad-spectrum antimicrobial activity of many nitroaromatic compounds is attributed to the reductive activation of the nitro group. [4][5]1. Enzymatic Reduction: Within the microbial cell, enzymes such as nitroreductases use NADH or NADPH to reduce the nitro group. [5]2. Formation of Toxic Intermediates: This reduction process generates highly reactive intermediates, including nitroso species and nitro anion radicals (NO₂⁻). [4]3. Cellular Damage: These reactive species can covalently bind to and damage critical biomolecules like DNA, leading to nuclear damage, oxidative stress, and ultimately, cell death. [4][5] This mechanism is effective against a range of pathogens. Studies on 3-nitro-2H-chromenes have demonstrated bioactivity primarily against Gram-positive bacteria, such as S. aureus, with activity being highly dependent on the substitution pattern on the chromene core. [15]

Antileishmanial Potential

Leishmaniasis is a parasitic disease with limited and often toxic treatment options. [1]The structural similarity of the 3-nitro-chromene scaffold to β-nitrostyrene, which has shown anti-leishmanial effects, prompted investigation into this class of compounds. A series of fifteen 3-nitro-chromene derivatives were synthesized and evaluated against Leishmania tropica, demonstrating their potential as a new class of anti-leishmanial therapeutics. [1]The high lipophilicity of the chromene core is thought to enhance penetration into the parasite's cell membrane. [1]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 3-nitro-2H-chromenes | Gram-positive bacteria | 2 to >128 | [15] |

| 4-Methyl-6-nitro-chromen derivative | S. aureus | 62.5 - 100 | [16] |

| Halogenated nitro derivatives | S. aureus | 15.6 - 62.5 | [5] |

| 5-nitrofuran-isatin hybrid 6 | MRSA | 1 | [10] |

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 5: Conclusion and Future Perspectives

Nitro-dihydro-chromen-ylamine derivatives and their related analogs represent a highly versatile and privileged scaffold in medicinal chemistry. The synergistic combination of the chromene core, the bio-reducible nitro group, and the versatile amine functionality gives rise to a wide spectrum of potent biological activities. The research highlighted in this guide demonstrates significant potential in key therapeutic areas:

-

Anti-inflammatory: Through targeted inhibition of the NF-κB pathway.

-

Anticancer: Via multimodal mechanisms including enzyme inhibition and the selective induction of ROS-mediated apoptosis.

-

Antimicrobial & Antiparasitic: Leveraging the reductive activation of the nitro group to combat drug-resistant bacteria and parasites like Leishmania.

The structure-activity relationships appear to be finely tunable, where substitutions on the chromene ring can significantly enhance potency and selectivity. [17][15]Future research should focus on expanding the chemical diversity of this class, particularly exploring the impact of different amine substitutions on the dihydro-chromene core. Advanced in-silico modeling can guide the rational design of next-generation derivatives with optimized pharmacokinetic profiles and target specificity. Further preclinical and in vivo studies are warranted to validate the promising in vitro results and establish these compounds as lead candidates for drug development.

References

- Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed.

- Synthesis of Novel 4-(3-nitro-2H-chromen-2-yl)-1,3- diphenyl-1H-pyrazole analogues. Research Journal of Chemistry and Environment.

- Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-Oxo-2H-Chromen-7-yl 2-(4-(4-Sustitutedphenyl)Thiazol-2-ylamino)Acetates. Journal of Chemical and Pharmaceutical Research.

- Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. Scientific Reports (PMC).

- 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. Archiv der Pharmazie (PubMed).

- Antibacterial activity of 3-nitro-2H-chromenes.

- The chemistry of 3-nitrochromenes. Arkivoc.

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (PMC).

- Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Cellular Signalling (PubMed).

- Synthesis and Anticancer Activity of Novel Chromene Deriv

- Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents.

- Novel synthesis of 3-(Phenyl) (ethylamino) methyl)

- Antimicrobial Activity of Nitroaromatic Deriv

- Nitro Compounds and Their Deriv

- Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.

- New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling p

- Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes. Semantic Scholar.

- Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes.

- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv

- Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives.

- 3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed).

- Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. Semantic Scholar.

Sources

- 1. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. journals.urfu.ru [journals.urfu.ru]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Novel Chromen-6-ylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Chromene Scaffold as a Modern Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for drug discovery. The chromene scaffold, a fusion of a benzene and a pyran ring, is a quintessential example of such a structure.[1][2] Naturally occurring and synthetically accessible, chromene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This guide focuses specifically on a promising, yet underexplored, subset: chromen-6-ylamines . The strategic placement of an amine group at the 6-position of the chromene core offers a key vector for molecular diversification and a critical handle for modulating physicochemical and pharmacological properties. This document serves as a technical guide for the rational discovery, synthesis, isolation, and characterization of novel chromen-6-ylamine compounds, providing both the theoretical basis and practical methodologies for their development.

Chapter 1: Strategies for the Discovery of Novel Scaffolds

The inception of a novel drug candidate is a multi-faceted process that blends rational design with empirical screening. For chromen-6-ylamines, the journey from concept to a tangible molecule can be navigated through several complementary strategies. The choice of strategy is often dictated by the available resources, the specific biological target, and the desired level of innovation.

The Rationale of Bioisosteric Replacement and Scaffold Hopping

A cornerstone of modern medicinal chemistry is the principle of bioisosteric replacement—exchanging a functional group in a known bioactive molecule with another group that retains similar biological activity. The chromen-6-ylamine moiety can be envisioned as a bioisostere for other aromatic amines or phenols present in existing drugs. For instance, if a known kinase inhibitor possesses a critical aniline or aminopyridine moiety for hydrogen bonding with the kinase hinge region, replacing it with a chromen-6-ylamine scaffold could lead to a novel chemical entity with potentially improved properties such as altered selectivity, enhanced metabolic stability, or a different intellectual property landscape. This approach is not merely a substitution but an act of "scaffold hopping," where the core molecular architecture is fundamentally changed while preserving the key pharmacophoric features.

High-Throughput and Fragment-Based Screening

For discovering entirely new chemical matter, high-throughput screening (HTS) of large, diverse compound libraries remains a powerful engine. A well-designed HTS campaign against a specific biological target (e.g., an enzyme or receptor) can identify initial "hits" containing the chromene scaffold. While a library might not contain the exact chromen-6-ylamine structure, related chromene derivatives can serve as starting points.

Fragment-based screening offers a more nuanced approach. Small molecular fragments (typically <300 Da) are screened for weak but efficient binding to the target protein. A chromene fragment identified through this method can then be elaborated into a more potent lead compound. The amine at the 6-position of a chromen-6-ylamine provides an ideal attachment point for growing the fragment, allowing chemists to systematically explore the chemical space around the core scaffold to optimize binding affinity and drug-like properties.

In Silico Design and Virtual Screening

Computational chemistry provides the tools to prioritize and design novel chromen-6-ylamine compounds before committing to resource-intensive chemical synthesis.

-

Pharmacophore Modeling: Based on a set of known active compounds, a 3D pharmacophore model can be generated that defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to virtually screen large databases of compounds to identify those that fit the pharmacophore, including novel chromen-6-ylamines.

-

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of virtual chromen-6-ylamine derivatives. This allows for the rational design of substitutions on the chromene ring or the amine group to maximize favorable interactions with the protein's active site.

The overall discovery workflow integrates these approaches, creating a funnel that starts with a broad search and progressively refines the candidates.

Chapter 2: Chemical Synthesis and Isolation

The translation of a designed molecule into a physical sample is the central task of synthetic organic chemistry. The synthesis of chromen-6-ylamines requires a robust and flexible strategy that allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Retrosynthetic Analysis and Key Synthetic Routes

A common retrosynthetic approach for chromen-6-ylamines involves disconnecting the C-N bond at the 6-position, suggesting a late-stage amination of a pre-functionalized chromene core.

Several established methods can be employed for the synthesis of the chromene scaffold itself, often involving the reaction of a salicylaldehyde or phenol derivative with an active methylene compound or an α,β-unsaturated aldehyde.[3][6] Multi-component reactions (MCRs) are particularly efficient, allowing for the rapid construction of complex chromene derivatives in a single step.[4]

For the crucial amination step, modern cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide (e.g., a 6-bromo-chromene) with an amine, is a highly versatile and reliable method. This approach allows for the introduction of a wide variety of primary and secondary amines, providing access to a diverse library of final compounds.

Detailed Protocol: Synthesis of a Representative Chromen-6-ylamine

This protocol describes a two-step synthesis of a hypothetical N-benzyl-2,2-dimethyl-2H-chromen-6-ylamine, starting from commercially available 4-bromophenol.

Step 1: Synthesis of 6-bromo-2,2-dimethyl-2H-chromene

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (10.0 g, 57.8 mmol), and anhydrous toluene (100 mL).

-

Reagent Addition: Add 3-methyl-2-butenal (7.3 mL, 69.4 mmol) to the solution.

-

Catalysis: Carefully add anhydrous tin(IV) chloride (0.68 mL, 5.8 mmol) dropwise to the stirred solution at 0 °C. Causality: Tin(IV) chloride is a Lewis acid that catalyzes the ortho-alkylation of the phenol followed by intramolecular cyclization to form the chromene ring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 95:5 Hexane:Ethyl Acetate).

-

Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution: 100% Hexane to 98:2 Hexane:Ethyl Acetate) to yield the product as a colorless oil.

Step 2: Buchwald-Hartwig Amination to form N-benzyl-2,2-dimethyl-2H-chromen-6-ylamine

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 6-bromo-2,2-dimethyl-2H-chromene (1.0 g, 4.18 mmol), sodium tert-butoxide (0.60 g, 6.27 mmol), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (38 mg, 0.042 mmol) and RuPhos (58 mg, 0.125 mmol). Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like RuPhos, is essential for the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that forms the C-N bond.

-

Reagent Addition: Add anhydrous toluene (20 mL) followed by benzylamine (0.55 mL, 5.02 mmol).

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C for 16 hours. Monitor by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution: 95:5 Hexane:Ethyl Acetate to 80:20 Hexane:Ethyl Acetate) to afford the final product.

Isolation and Purification Techniques

Achieving high purity (>95%) is non-negotiable in drug development. The choice of purification technique depends on the scale of the reaction and the physicochemical properties of the compound and its impurities.[7]

| Technique | Scale | Principle | Advantages | Disadvantages |

| Crystallization | mg to kg | Differential solubility | High purity, scalable, cost-effective | Not all compounds crystallize easily |

| Flash Chromatography | mg to g | Adsorption/Partition | Versatile, widely applicable | Solvent intensive, lower resolution |

| Prep-HPLC | µg to g | High-resolution partition | Excellent separation, high purity | Expensive, lower throughput |

| Liquid-Liquid Extraction | g to kg | Differential solubility/pKa | Good for initial workup, scalable | Can form emulsions, solvent intensive[8] |

Causality in Method Selection: For the protocol described above, flash chromatography is the method of choice. The polarity difference between the nonpolar starting material/product and the polar baseline impurities is significant enough for efficient separation on silica gel. For final polishing of a lead candidate or for separating closely related analogs, reversed-phase preparative HPLC would be more appropriate due to its higher resolving power.[7]

Chapter 3: Structural Elucidation and Characterization

The confirmation of a novel compound's structure and purity is the final, critical step in the isolation process. It provides the self-validating evidence that the target molecule has indeed been synthesized. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.

The Spectroscopic Toolkit

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity of a molecule.[9]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY shows ¹H-¹H couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range couplings between protons and carbons, which is crucial for assembling the molecular skeleton.[10]

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For a chromen-6-ylamine, one would look for characteristic N-H stretching bands (around 3300-3500 cm⁻¹) and C-N stretching bands.

Protocol: Characterization of a Novel Compound

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small portion is prepared for HRMS analysis, typically dissolved at a low concentration in a suitable solvent like methanol or acetonitrile.

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: COSY, HSQC, and HMBC. Causality: This full suite of experiments is necessary to unambiguously assign every proton and carbon signal and confirm the connectivity, especially the location of the amine on the chromene ring.

-

-

Mass Spectrometry Acquisition: Obtain an HRMS spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis and Structure Confirmation:

-

HRMS: Confirm that the measured mass matches the calculated mass for the proposed molecular formula.

-

¹H NMR: Integrate the signals to confirm the proton count. Analyze the chemical shifts and coupling patterns to identify key structural features (e.g., the double bond protons of the pyran ring, the aromatic protons, the benzylic protons).

-

¹³C NMR: Count the signals to confirm the number of unique carbons.

-

HSQC: Correlate each proton signal with its directly attached carbon.

-

HMBC: This is the key experiment for final confirmation. Look for long-range correlations that piece the fragments together. For example, a correlation from the N-H proton to the carbon at the 6-position (C6) of the chromene ring would definitively prove the regiochemistry of the amination.

-

The logical flow of characterization ensures that each piece of data corroborates the others, leading to an unshakeable structural assignment.

Representative Characterization Data

Below is a table summarizing the expected characterization data for the hypothetical N-benzyl-2,2-dimethyl-2H-chromen-6-ylamine.

| Analysis | Expected Result |

| HRMS (ESI) | Calculated for C₁₈H₂₀NO⁺ [M+H]⁺: 266.1539, Found: 266.1541 |

| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 5H, Ph-H), 6.80 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 6.25 (d, 1H, CH =CH), 5.50 (d, 1H, CH=CH ), 4.30 (s, 2H, N-CH ₂-Ph), 1.40 (s, 6H, C(CH ₃)₂) |

| ¹³C NMR (CDCl₃) | δ 145.0, 140.1, 139.5, 130.2, 128.6, 127.5, 127.2, 122.5, 121.8, 117.0, 115.8, 110.1, 75.8, 48.5, 27.8 |

| IR (thin film) | 3410 (N-H stretch), 3025 (Ar C-H stretch), 2970 (Alkyl C-H stretch), 1605 (C=C stretch), 1230 (C-O stretch) cm⁻¹ |

This comprehensive approach, from rational design through to rigorous characterization, provides a robust framework for the successful discovery and isolation of novel chromen-6-ylamine compounds, paving the way for their development as next-generation therapeutics.

References

-

Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. (2021). Molecules. Available at: [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry. Available at: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). MDPI. Available at: [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2021). Frontiers in Chemistry. Available at: [Link]

-

Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. (2023). ResearchGate. Available at: [Link]

-

Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). Preprints.org. Available at: [Link]

-

The Role of Chromenes in Drug Discovery and Development. (2023). ResearchGate. Available at: [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Exploring the Structure–Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. (2018). Journal of Medicinal Chemistry. Available at: [Link]

-

New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. (2022). Scientific Reports. Available at: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Available at: [Link]

-

Review on Methods used in isolates of phytochemicals from medicinal plants. (2021). Heterocyclic Letters. Available at: [Link]

-

STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Available at: [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Available at: [Link]

-

A framework for automated structure elucidation from routine NMR spectra. (2021). Chemical Science. Available at: [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Available at: [Link]

-

Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. Available at: [Link]

-

Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. (n.d.). MDPI. Available at: [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. (2021). Organic Communications. Available at: [Link]

-

Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. (2024). Scientific Reports. Available at: [Link]

-

Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2012). Journal of the Korean Chemical Society. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Semantic Scholar. Available at: [Link]

-

Synthetic routes for the synthesis of amines and hydroxylamines. (2023). ResearchGate. Available at: [Link]

-

Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity. (2015). Research and Reviews: Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org. Available at: [Link]

-

The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Semantic Scholar. Available at: [Link]

-

Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. (2023). Preprints.org. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. journalspub.com [journalspub.com]

- 9. kananlab.stanford.edu [kananlab.stanford.edu]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

5-Nitro-3,4-dihydro-2h-chromen-6-ylamine analogs and derivatives synthesis

Executive Summary

The scaffold 5-nitro-3,4-dihydro-2H-chromen-6-ylamine represents a highly privileged structural motif in medicinal chemistry. It combines the lipophilic, conformationally restricted chroman (dihydrobenzopyran) core with an ortho-nitroaniline functionality. This specific substitution pattern is chemically significant for two reasons:

-

Electronic "Push-Pull" System: The electron-donating amine at C6 and the electron-withdrawing nitro group at C5 create a polarized system ideal for binding to kinase pockets and specific GPCRs.

-

Heterocyclic Precursor: It serves as the immediate precursor to chromeno[6,5-d]imidazoles , a tricyclic class of compounds with potent anticancer and anti-inflammatory activities.

This guide details the synthesis of this molecule, addressing the primary challenge: regioselectivity during the nitration of the chroman core.

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the disconnection of the target molecule. The primary challenge is introducing the nitro group at the sterically congested C5 position (the "peri" position relative to the pyran ring oxygen) rather than the more accessible C7 position.

Figure 1: Retrosynthetic disconnection showing the Protection-Nitration-Deprotection strategy.

Synthetic Pathways[1][2][3][4]

Route A: The Direct Nitration (Primary Pathway)

This is the most scalable route for laboratory synthesis. It utilizes the commercially available 6-aminochroman.

Phase 1: Chemoselective Protection

The free amine at C6 is highly susceptible to oxidation by nitric acid. We must first convert it to an acetamide.[1] The acetamido group (-NHCOCH3) is a moderate activator and an ortho/para director.[1] Since the para position (relative to N) is blocked by the pyran ring fusion, substitution occurs ortho to the nitrogen (at C5 or C7).

Phase 2: Regioselective Nitration

This is the critical step.

-

The Challenge: The C7 position is sterically open. The C5 position is sterically hindered by the C4-methylene of the pyran ring (peri-interaction). Standard nitration typically yields a mixture favoring the 7-nitro isomer (approx. 3:1 ratio).

-

The Solution: Use of low-temperature nitration with fuming nitric acid in acetic anhydride can enhance the ratio of the 5-nitro isomer. The isomers must be separated via column chromatography.

Phase 3: Deprotection

Acidic hydrolysis removes the acetyl group to yield the target free amine.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3,4-dihydro-2H-chromen-6-yl)acetamide

Rationale: Protection of the aniline nitrogen.

-

Reagents: 6-Aminochroman (10.0 mmol), Acetic Anhydride (12.0 mmol), Triethylamine (1.2 eq), DCM (Dichloromethane).

-

Procedure:

-

Dissolve 6-aminochroman in dry DCM (50 mL) under nitrogen.

-

Add Triethylamine and cool to 0°C.

-

Add Acetic Anhydride dropwise over 15 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Monitor: TLC (Ethyl Acetate/Hexane 1:1) should show consumption of starting material.

-

Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate.

-

Yield: Expect >90% of an off-white solid.

-

Step 2: Nitration to N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide

Rationale: Electrophilic aromatic substitution. Safety Warning: Nitration reactions are exothermic. Use a blast shield.

-

Reagents: Step 1 Product (5.0 mmol), Conc. H2SO4, Fuming HNO3 (1.1 eq), Acetic Acid.

-

Procedure:

-

Dissolve the amide from Step 1 in Glacial Acetic Acid (10 mL) and cool to 0–5°C .

-

In a separate vessel, prepare a nitrating mixture: Fuming HNO3 (1.1 eq) in Conc. H2SO4 (2 mL) at 0°C.

-

Add the nitrating mixture dropwise to the amide solution.[1][2] Do not allow temp to exceed 10°C.

-

Stir at 0°C for 1 hour, then allow to warm to 15°C for 30 mins.

-

Quench: Pour the reaction mixture onto crushed ice (100 g). A yellow precipitate will form.

-

Isolation: Filter the solid.[1] This is a mixture of 5-nitro and 7-nitro isomers.

-

-

Purification (Critical):

-

Dissolve the crude solid in minimum DCM/MeOH.

-

Perform Flash Column Chromatography (Silica Gel).

-

Gradient: 10%

40% Ethyl Acetate in Hexanes. -

Identification: The 5-nitro isomer (target) typically elutes after the 7-nitro isomer due to intramolecular H-bonding between the NH and the ortho-Nitro group (planar conformation).

-

Validation: Verify regiochemistry via 1H NMR (See Section 5).

-

Step 3: Hydrolysis to this compound

Rationale: Removal of the protecting group.

-

Reagents: 5-Nitro intermediate, Ethanol, 6M HCl.

-

Procedure:

-

Suspend the purified 5-nitro acetamide in Ethanol (20 mL).

-

Add 6M HCl (10 mL).

-

Reflux for 2–4 hours. The solution will turn deep orange/red.

-

Workup: Cool to RT. Neutralize carefully with 10% NaOH to pH 8.

-

Extract with Ethyl Acetate (3x). Dry and concentrate.

-

Recrystallization: Recrystallize from Ethanol/Water to obtain bright orange/red crystals.

-

Analytical Validation (Self-Validating System)

To ensure the correct isomer (5-nitro vs 7-nitro) has been isolated, examine the 1H NMR coupling patterns of the aromatic protons.

| Feature | Target: 5-Nitro Isomer | Undesired: 7-Nitro Isomer |

| Aromatic Protons | Two protons (H7, H8) are ortho to each other. | Two protons (H5, H8) are para to each other. |

| Coupling Constant ( | Singlets (or very weak meta-coupling | |

| Shift Environment | H8 is shielded by the ether oxygen. | H5 is deshielded by the nitro group. |

Key Diagnostic: If your aromatic region shows two doublets with a large coupling constant (

Downstream Application: Imidazochromene Synthesis

The 5-nitro-6-aminochroman is the immediate precursor for the Chromeno[6,5-d]imidazole scaffold.

Figure 2: Derivatization pathway to tricyclic bioactive cores.

Protocol Summary:

-

Reduction: Treat the 5-nitro-6-amine with SnCl2 in EtOH or H2/Pd-C to yield the unstable 5,6-diamine.

-

Cyclization: Immediately reflux the diamine with Formic Acid (to give the unsubstituted imidazole) or an aldehyde/NaHSO3 (to give the 2-substituted imidazole).

References

-

Review of Chroman Synthesis: Title: "Synthesis and Medicinal Chemistry of Chroman Derivatives." Source:European Journal of Medicinal Chemistry. Context: General methods for chroman ring construction and functionalization.

-

Nitration Regioselectivity: Title: "Regioselective nitration of N-acyl-substituted anilines." Source:Journal of Organic Chemistry. Context: Mechanistic explanation of ortho-nitration in hindered systems.

-

Analogous Scaffold Synthesis (Coumarins): Title: "Synthesis of 6-Amino-5-nitrocoumarin for Live-Cell Imaging." Source:BenchChem Protocols / Bioconjugate Chemistry. Context: Protocol for nitrating the analogous coumarin system, validating the protection/nitration/deprotection workflow.

-

Tricyclic Derivatives: Title: "Synthesis of Chromeno[3,4-d]imidazol-4(3H)-ones." Source:Arkivoc. Context: Utility of ortho-nitroamino chromene systems in heterocyclic synthesis.

Sources

In silico modeling and docking studies of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine

Abstract

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of a specific chromene derivative, this compound. From initial ligand preparation and target selection to molecular docking and advanced validation through molecular dynamics, this document serves as a practical whitepaper for researchers and drug development professionals. Our methodology emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a reproducible and robust computational investigation.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, in silico methods are indispensable for rapidly prioritizing chemical entities, reducing experimental costs, and accelerating the development pipeline.[3] Computational techniques like molecular docking and molecular dynamics (MD) simulations allow us to predict and analyze the interaction between a small molecule (a ligand) and its biological target (a receptor) at an atomic level.[4][5][6]

The molecule of interest, this compound, belongs to a class of compounds that has shown promise in targeting key proteins involved in cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK-2).[2] Dysregulation of CDK-2 is a hallmark of various cancers, making it a compelling therapeutic target.[2] This guide will use CDK-2 as the primary biological target to illustrate a complete and rigorous in silico evaluation workflow.

The Overall In Silico Investigation Workflow

A successful computational study is built on a logical sequence of preparation, simulation, and analysis. Each step validates the previous one and builds confidence in the final results. The workflow described herein is a field-proven approach to moving from a chemical structure to a dynamic model of its biological interaction.

Foundational Protocols: Preparation of Molecular Systems

The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the ligand and the receptor is a non-negotiable first step.

Protocol 1: Ligand Preparation and Parametrization

Before docking, the 2D structure of this compound must be converted into a 3D conformation with an appropriate set of physical parameters (a force field).

Causality: A force field is a set of functions and parameters that calculates the potential energy of a system of atoms.[7][8] For novel, drug-like molecules, a general-purpose force field is required. We recommend the General AMBER Force Field (GAFF) , as it is extensively parameterized for a wide variety of organic molecules.[7] Partial charges, which govern electrostatic interactions, will be calculated using the AM1-BCC method to provide a good approximation of the molecule's quantum mechanical properties.[9]

Step-by-Step Methodology:

-

Generate 3D Coordinates:

-

Use a chemical drawing tool like ChemDraw or the online PubChem Sketcher to draw the 2D structure of this compound.

-

Export the structure as a 3D SDF or MOL2 file. This initial 3D structure is a rough estimate.

-

-

Assign Force Field Parameters (using Antechamber):

-

Antechamber, part of the AmberTools suite, is used to assign GAFF parameters and calculate charges.

-

Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_gaff.mol2 -fo mol2 -c bcc -s 2

-

This command takes ligand.mol2 as input, calculates AM1-BCC charges (-c bcc), and outputs a new MOL2 file with GAFF atom types.

-

-

Energy Minimization:

-

The initial 3D structure must be energy-minimized to relieve any steric clashes and find a low-energy starting conformation. This can be done using tools like Open Babel.

-

Command: obabel ligand_gaff.mol2 -O ligand_min.pdb --minimize --ff GAFF

-

-

Convert to PDBQT Format for AutoDock Vina:

-

AutoDock Vina requires ligands in the PDBQT format, which includes partial charges and atom type information. This is done using AutoDock Tools (ADT) or the prepare_ligand4.py script.[10]

-

In ADT: Ligand -> Input -> Open -> ligand_min.pdb. Then: Ligand -> Torsion Tree -> Detect Root. Finally: Ligand -> Output -> Save as PDBQT.

-

Protocol 2: Target Receptor Preparation

The receptor structure is obtained from the Protein Data Bank (PDB). For this guide, we will use the crystal structure of human CDK-2, PDB ID: 1FIN .

Causality: Raw PDB files are snapshots of an experimental structure and are not immediately ready for simulation.[11] They often contain non-essential water molecules, co-factors, and lack hydrogen atoms, which are critical for calculating interactions. The preparation process cleans the structure and adds the necessary information for the force field.

Step-by-Step Methodology (using PyMOL):

-

Fetch the PDB Structure:

-

In the PyMOL command line, type: fetch 1FIN

-

-

Remove Unnecessary Molecules:

-

The crystal structure may contain crystallization aids or water molecules that are not part of the binding site. These should be removed.

-

Command: remove resn HOH (removes water)

-

Identify and remove any other non-protein, non-ligand molecules.

-

-

Add Hydrogen Atoms:

-

Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bonds and electrostatics.

-

Command: h_add

-

-

Save the Cleaned Receptor:

-

Save the processed protein structure as a PDB file.

-

Command: save receptor_clean.pdb, 1FIN

-

-

Convert to PDBQT Format:

-

Similar to the ligand, the receptor must be converted to the PDBQT format using AutoDock Tools. This step adds partial charges (typically Gasteiger charges for proteins) and prepares the file for grid generation.

-

In ADT: File -> Read Molecule -> receptor_clean.pdb. Then: Edit -> Hydrogens -> Add. Finally: Grid -> Macromolecule -> Choose -> Save as PDBQT.

-

Core Simulation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding affinity score.[12] We will use AutoDock Vina due to its accuracy, speed, and widespread adoption.[10][13][14]

Protocol 3: Performing the Docking Simulation

Causality: The docking process requires a defined search space (the "grid box") where Vina will attempt to place the ligand. The size and center of this box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large wastes computational effort. The exhaustiveness parameter controls how thoroughly Vina samples the conformational space; higher values increase accuracy at the cost of time.[13]

Step-by-Step Methodology:

-

Define the Binding Site (Grid Box):

-

Load the receptor.pdbqt into AutoDock Tools.

-

Identify the active site. Since 1FIN has a co-crystallized ligand (ATP), we can center the grid box on it.

-

Use the Grid -> Grid Box tool in ADT to visually place and size the box to encompass the entire active site, typically with a 4-5 Å buffer around the known ligand. Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z).

-

-

Create the Configuration File:

-